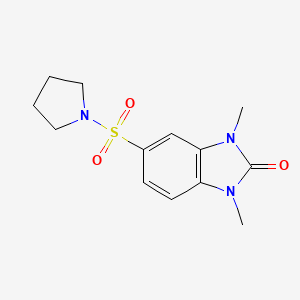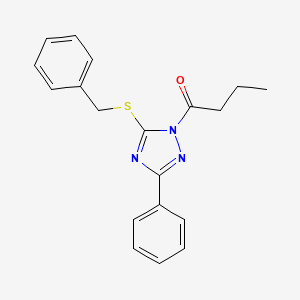![molecular formula C15H16N2S2 B5759776 N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of several enzymes involved in cancer growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2). Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, suggesting that it may have antioxidant activity. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for investigating various aspects of cancer biology and potential cancer therapies. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have antioxidant and anti-inflammatory properties, making it a useful tool for investigating various biological processes related to oxidative stress and inflammation.
One limitation of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its potential toxicity. While N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be relatively non-toxic in animal studies, its toxicity in humans has not been fully evaluated. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research on N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea-based cancer therapies. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be a useful tool for developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea and its potential off-target effects. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
合成方法
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 2-(methylthio)aniline. The final product is obtained through recrystallization and purification steps.
科学研究应用
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in studies on oxidative stress, where it has been shown to have antioxidant activity and protect against oxidative damage.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSBXOOWDFQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)




![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)

![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)


![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
